![molecular formula C21H17N5O3S B2654202 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-66-7](/img/structure/B2654202.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
“N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a compound that has been designed and synthesized for its potential anticancer activity . It is part of a series of compounds that have been designed based on the activity of indoles against various cancer cell lines .
Synthesis Analysis
The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . The electron-donating groups like chloro, cyano, and nitro, and electron-releasing groups like hydroxyl, methoxy, methyl, etc. were tried on the benzylidene ring .Scientific Research Applications
Insecticidal Applications
Research has explored the synthesis of various heterocyclic compounds, including triazolo[4,3-b]pyridazine derivatives, with potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These compounds are part of a broader investigation into novel chemical entities with insecticidal activity, highlighting the importance of such molecules in agricultural science and pest management strategies (Fadda et al., 2017).
Antimicrobial Applications
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and their evaluation for antimicrobial activity represents another significant application. These compounds have been tested against various bacterial and fungal strains, demonstrating promising antimicrobial activities. This research contributes to the ongoing search for new antimicrobial agents in the fight against resistant microbial strains (Rezki, 2016).
Future Directions
The compound is part of a series of compounds that have been designed for their potential anticancer activity . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S/c1-13-2-4-14(5-3-13)21-24-23-18-8-9-20(25-26(18)21)30-11-19(27)22-15-6-7-16-17(10-15)29-12-28-16/h2-10H,11-12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWDSZLCGJUUBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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